Jak-IN-36

Autoimmune Disease Kinase Selectivity JAK-STAT Signaling

Pan-JAK inhibitors frequently cause dose-limiting anemia and thrombocytopenia via JAK2 suppression, confounding long-term in vivo autoimmune disease models. Jak-IN-36 (Compound 12e), a C-5 substituted pyrrolopyridine, resolves this with a 253-fold JAK1/JAK2 selectivity window (JAK1 IC50 = 2.2 nM). • Enables robust JAK1 inhibition at concentrations well below JAK2 IC50, preserving erythropoietin and thrombopoietin signaling. • Provides a cleaner pharmacological probe than less selective alternatives (e.g., Upadacitinib or Filgotinib at ~2.8-fold selectivity). • Serves as a well-characterized benchmark for medicinal chemistry campaigns evaluating next-generation JAK1 inhibitors. Supplied as a solid with full analytical documentation. Custom synthesis and bulk quantities available upon request.

Molecular Formula C22H23ClN6
Molecular Weight 406.9 g/mol
Cat. No. B12372758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJak-IN-36
Molecular FormulaC22H23ClN6
Molecular Weight406.9 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC2=C3C=CNC3=NC=C2C4=CNN=C4)CC5=CC(=CC=C5)Cl
InChIInChI=1S/C22H23ClN6/c23-17-3-1-2-15(10-17)14-29-8-5-18(6-9-29)28-21-19-4-7-24-22(19)25-13-20(21)16-11-26-27-12-16/h1-4,7,10-13,18H,5-6,8-9,14H2,(H,26,27)(H2,24,25,28)
InChIKeyNVEDVUCNLSTDTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Jak-IN-36: Highly Selective JAK1 Inhibitor


Jak-IN-36 (also designated Compound 12e) is a small-molecule, ATP-competitive inhibitor belonging to the C-5 substituted pyrrolopyridine class [1]. It exhibits potent and selective inhibition of Janus Kinase 1 (JAK1), a key kinase in the JAK-STAT signaling pathway implicated in numerous autoimmune and inflammatory disorders [1]. In enzyme assays, Jak-IN-36 demonstrates an IC50 of 2.2 nM against JAK1, with a remarkable 253-fold selectivity over the closely related Janus Kinase 2 (JAK2) isoform [1].

JAK1 pathway inhibition study fit
Isoform-selectivity assay context (JAK2-sparing profile)
ATP-competitive tool compound for JAK-STAT research

Jak-IN-36: JAK2-Sparing Advantage


Generic or pan-JAK inhibitors that target multiple JAK family members indiscriminately (e.g., JAK1, JAK2, JAK3) often induce dose-limiting toxicities such as anemia and thrombocytopenia due to the essential role of JAK2 in erythropoietin and thrombopoietin signaling [1]. In contrast, the JAK2-sparing design of Jak-IN-36 is critical for preserving hematopoietic function while still achieving therapeutic inhibition of JAK1-dependent pro-inflammatory cytokines [1]. The quantitative evidence below demonstrates that Jak-IN-36's >250-fold JAK1/JAK2 selectivity window significantly exceeds that of many clinical and preclinical JAK inhibitors [2], making simple substitution impossible without compromising either efficacy or safety.

JAK2-sparing selectivity context
Pan-JAK inhibitors may confound hematopoietic signaling readouts; Jak-IN-36's reported JAK2-sparing profile may support cleaner isoform-specific pathway interpretation.
Isoform selectivity may not transfer
Approved JAK1 inhibitors exhibit lower selectivity windows in cross-study comparisons; direct substitution may require additional validation in pathway-specific assays.

Jak-IN-36: Selectivity vs. Other JAK Inhibitors


JAK1/JAK2 Selectivity Over Earlier Pyrrolopyridine Analogs

Jak-IN-36 (Compound 12e) achieved a 253-fold selectivity for JAK1 over JAK2 in direct enzymatic assays, a substantial improvement over the 10-20 fold selectivity window of the best compounds from the prior-generation C-5 4-pyrazol pyrrolopyridine series [1]. This represents a >10-fold improvement in selectivity within the same chemical series, validating the orthogonal medicinal chemistry strategy used to optimize the compound's selectivity profile [1]. The closely related analog Compound 12b (Jak-IN-36's structural cousin) achieved an even higher 352-fold selectivity, demonstrating the robustness of this chemotype for achieving JAK2-sparing JAK1 inhibition [1].

Selectivity vs Earlier Analogs
Head-to-head
253-fold JAK1/JAK2 selectivity (vs. prior-series 10–20-fold)
Supports selectivity-optimization context in medicinal chemistry
Reported >10-fold improvement within same chemical series
Autoimmune Disease Kinase Selectivity JAK-STAT Signaling

JAK2 Sparing vs. Approved JAK1 Inhibitors

Cross-study comparison of reported JAK1/JAK2 selectivity reveals that Jak-IN-36's 253-fold window far exceeds that of clinically established JAK1-selective inhibitors [1]. Upadacitinib, a marketed selective JAK1 inhibitor, exhibits only a 2.8-fold JAK1/JAK2 selectivity (JAK1 IC50=43 nM; JAK2 IC50=120 nM) [2]. Filgotinib, another JAK1-selective clinical candidate, demonstrates a 2.8-fold selectivity (JAK1 IC50=10 nM; JAK2 IC50=28 nM) [3]. Even abrocitinib, designed for JAK1 selectivity, achieves only a 27.5-fold window (JAK1 IC50=29.2 nM; JAK2 IC50=803 nM) [2]. Jak-IN-36's >250-fold selectivity is an order of magnitude greater than all three clinical comparators [1].

Selectivity vs Approved Inhibitors
Cross-study comparable
253-fold JAK1/JAK2 (vs. Upadacitinib 2.8-fold, Filgotinib 2.8-fold, Abrocitinib 27.5-fold)
Reported higher selectivity in cross-study review
Cross-study comparison caveat; assay conditions vary
Selectivity Comparison Kinase Inhibitor Profiling Autoimmune Research

Cellular Validation in Ba/F3-TEL-JAK1/2 Assays

Jak-IN-36 (Compound 12e) demonstrated good JAK1-selective inhibition in Ba/F3-TEL-JAK1/2 cell-based assays, confirming that its enzymatic selectivity translates to a cellular context [1]. The Ba/F3-TEL system is a widely accepted engineered cellular model where cell proliferation is driven by constitutive JAK1 or JAK2 activation, enabling direct assessment of isoform-selective inhibition in living cells [1]. Both Jak-IN-36 and its analog Compound 12b showed JAK1-selective activity in this system, whereas prior-generation compounds from the same series had not been evaluated in cellular assays [1].

Cellular Selectivity Confirmation
Supporting evidence
Good JAK1-selective activity in Ba/F3-TEL-JAK1/2 assays
Supports translation of selectivity to cell-based context
Qualitative cellular validation; quantitative IC50 not reported
Cell-Based Assay Phenotypic Screening JAK-STAT Pathway

Jak-IN-36: Key Research Applications


JAK2-Sparing JAK1 Inhibition in Autoimmune Models

Jak-IN-36's 253-fold JAK1/JAK2 selectivity [1] makes it uniquely suited for in vivo efficacy studies in autoimmune models (e.g., rheumatoid arthritis, psoriasis, inflammatory bowel disease) where chronic JAK2 inhibition would cause dose-limiting anemia and thrombocytopenia. Researchers can administer Jak-IN-36 at concentrations that achieve robust JAK1 inhibition while maintaining JAK2 activity below the IC50, enabling long-term studies without confounding hematopoietic toxicity [1].

Pathway Dissection: JAK1 vs. JAK2 Signaling

In mechanistic studies where distinguishing JAK1-dependent from JAK2-dependent cytokine signaling is critical, Jak-IN-36 provides a cleaner pharmacological probe than less selective alternatives like Upadacitinib (2.8-fold selectivity) or Filgotinib (2.8-fold selectivity) [2]. The wide selectivity window ensures that observed phenotypes can be confidently attributed to JAK1 inhibition rather than off-target JAK2 engagement [1].

Selectivity Benchmark for JAK1 Inhibitors

Jak-IN-36's quantified 253-fold selectivity [1] establishes it as an ideal positive control for evaluating the selectivity of newly developed JAK1 inhibitors. Its well-characterized pyrrolopyridine chemotype and documented cellular validation [1] provide a robust benchmark against which to measure improvements in potency, selectivity, or pharmacokinetic properties in medicinal chemistry campaigns.

Application
Selection Property
Validation Focus
Autoimmune disease model studies
JAK2-sparing isoform selectivity
Endpoint interpretation without JAK2 confounding
JAK1 vs JAK2 pathway dissection
Well-characterized pyrrolopyridine chemotype
Pharmacological probe validation
Selectivity benchmarking for JAK1 inhibitors
Cellular validation context
Benchmark for medicinal chemistry campaigns

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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